2-(2-Chloro-5-methylphenoxy)-N,N-diethylethanamine (CDEAH) is a small molecule identified as a potential anticancer agent. [] It functions as a monofunctional alkylating agent. [] CDEAH exhibits selective toxicity towards cancer cells deficient in Poly(ADP-ribose) polymerase 1 (PARP1) and xeroderma pigmentosum A (XPA), indicating its potential for targeted cancer therapy. []
While the provided papers do not detail the specific synthesis of CDEAH, they suggest a multi-step process. One paper mentions the use of 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) as a starting material, indicating a likely derivation from this compound. [] Further investigation into chemical synthesis literature would be required to establish a detailed synthesis pathway for CDEAH.
The primary chemical reaction associated with 2-(2-chloro-5-methylphenoxy)-N,N-diethylethanamine is its alkylating action on DNA. [] Specifically, CDEAH preferentially targets guanine nucleobases, forming DNA adducts. [] This alkylation disrupts DNA integrity and can trigger cell death, particularly in cells with compromised DNA repair mechanisms.
2-(2-chloro-5-methylphenoxy)-N,N-diethylethanamine functions by inducing DNA damage that requires PARP1 activity for repair. []
The primary application for 2-(2-chloro-5-methylphenoxy)-N,N-diethylethanamine, based on current research, lies in its potential as an anticancer agent. [] Its mechanism of action, specifically its synthetic lethal interaction with PARP1-deficient cells, suggests potential applications in:
CAS No.: 53623-59-9
CAS No.: 815-91-8
CAS No.: 7412-77-3
CAS No.:
CAS No.: